REACTION_CXSMILES
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C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.Br.[C:17](O)(=O)C>O>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([O:14][CH3:17])=[O:13])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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77.3 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(CCC(=O)O)=O
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Name
|
|
Quantity
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310 mL
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Type
|
reactant
|
Smiles
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Br
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Name
|
|
Quantity
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620 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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3 L
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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EXTRACTION
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Details
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The resulting solution was extracted with ethyl acetate (3×500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The 200 ml), dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the solvents were removed by evaporation
|
Type
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DISSOLUTION
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Details
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the residue was dissolved in 10% HCl/methanol (500 ml)
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Type
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CUSTOM
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Details
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After 1 hour at room temperature the volatile components were removed by evaporation in vacuo
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting residue was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(CCC(=O)OC)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |